molecular formula C16H18N2 B1386257 4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline CAS No. 1154288-79-5

4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline

Cat. No. B1386257
CAS RN: 1154288-79-5
M. Wt: 238.33 g/mol
InChI Key: PUOFSEQVNXCDQN-UHFFFAOYSA-N
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Description

“4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” is a chemical compound with the molecular formula C16H18N2. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound . The quinoline ring system is present in many natural products and synthetic molecules with a diverse range of biological activities .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a related compound, involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .


Molecular Structure Analysis

The molecular structure of “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” can be derived from its molecular formula C16H18N2 . The compound contains a quinoline ring, which is a type of nitrogen-containing heterocycle .


Chemical Reactions Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves various chemical reactions including cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also involved .


Physical And Chemical Properties Analysis

The molecular weight of “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” is 238.33 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Future Directions

The future directions for “4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline” could involve further exploration of its synthesis methods, biological activities, and potential applications in various fields. The development of new synthetic methodologies for constructing this scaffold, which includes metal-catalyzed and metal-free methods, multicomponent, domino one-pot protocol, oxidation, Friedel-Crafts type of cyclization, has been reported . These advancements could pave the way for new research directions.

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-12-11-14(8-9-15(12)17)18-10-4-6-13-5-2-3-7-16(13)18/h2-3,5,7-9,11H,4,6,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOFSEQVNXCDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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